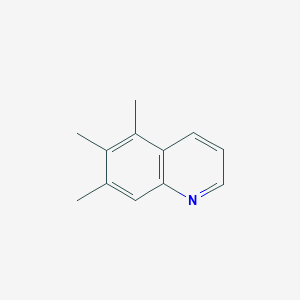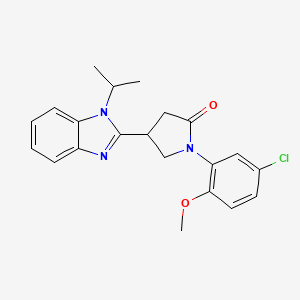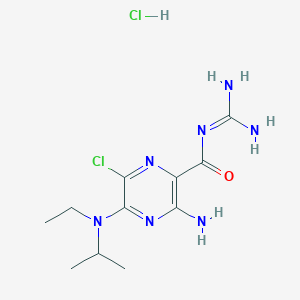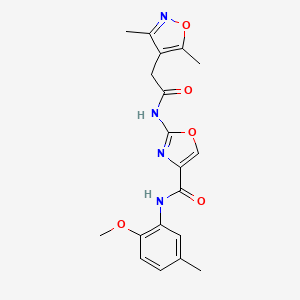
5,6,7-三甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of 5,6,7-Trimethylquinoline is C12H13N. The molecular weight is 171.24.Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .科学研究应用
抗肿瘤活性
5,6,7-三甲基喹啉衍生物已显示出有希望的抗肿瘤活性。源自该化学结构的一系列化合物,特别是那些具有特定芳基取代基的化合物,对几种肿瘤细胞系表现出细胞毒性。值得注意的是,在临床前模型中,某些类似物比临床细胞抑制剂更有效,突出了它们在癌症治疗中的潜力 (Houlihan 等人,1995)。
乙酰胆碱受体研究
与 5,6,7-三甲基喹啉密切相关的三甲异喹的亲和光衍生物的研究旨在了解乙酰胆碱受体的结构和功能,已揭示其在标记受体的δ亚基中的效用。该衍生物有助于描绘非竞争性阻滞剂的位点,为受体动力学和潜在治疗靶点提供了有价值的见解 (Oswald & Changeux,1981)。
生物活性化合物合成
5,6,7-三甲基喹啉作为各种生物活性化合物合成的关键中间体,包括具有抗癌、抗菌和抗氧化特性的化合物。例如,通过在特定位置进行修饰合成的衍生物对癌细胞系表现出显着的抗增殖活性,并对微管蛋白聚合有抑制作用,表明它们作为抗癌剂的潜力 (Lee 等人,2011)。此外,5,6,7-三甲基喹啉的衍生物乙氧喹啉因其在动物饲料中的抗氧化作用而被广泛研究,尽管对其安全性及潜在遗传毒性存在担忧 (Blaszczyk & Skolimowski,2015)。
未来方向
作用机制
Target of Action
5,6,7-Trimethylquinoline is a type of quinoline, a class of compounds known for their antimicrobial properties . The primary targets of quinolines are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action.
Mode of Action
Quinolines interact with their targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, effectively inhibiting DNA replication and thereby bacterial growth .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria, disrupting their ability to replicate and spread . This disruption can affect various downstream effects, including the inhibition of bacterial growth and the eventual death of the bacteria .
Pharmacokinetics
The pharmacokinetic properties of 5,6,7-Trimethylquinoline are currently unknown. Quinolines generally have good tissue penetration, making them effective antimicrobial agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6,7-Trimethylquinoline would need to be studied further to understand their impact on bioavailability.
Result of Action
The result of 5,6,7-Trimethylquinoline’s action would be the inhibition of bacterial growth due to the disruption of DNA replication . This could potentially lead to the death of the bacteria, effectively treating the infection .
Action Environment
The efficacy and stability of 5,6,7-Trimethylquinoline, like other quinolines, could be influenced by various environmental factors. These factors could include pH levels, temperature, and the presence of other substances that could interact with the compound
属性
IUPAC Name |
5,6,7-trimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSTINKKSXPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)
![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)


![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)
![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)


